molecular formula C12H14FNO2 B066858 N-CBZ-3(R)-FLUOROPYRROLIDINE CAS No. 163457-21-4

N-CBZ-3(R)-FLUOROPYRROLIDINE

Cat. No.: B066858
CAS No.: 163457-21-4
M. Wt: 223.24 g/mol
InChI Key: DGQYMNWQXVFIBE-LLVKDONJSA-N
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Description

N-CBZ-3(R)-FLUOROPYRROLIDINE is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorine atom in the pyrrolidine ring can significantly alter the compound’s chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CBZ-3(R)-FLUOROPYRROLIDINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-CBZ-3(R)-FLUOROPYRROLIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry

Fluorinated Amino Acids:
N-CBZ-3(R)-fluoropyrrolidine is primarily utilized as a building block in the synthesis of fluorinated amino acids. These compounds are significant due to their ability to modify the pharmacokinetic properties of peptides and proteins, enhancing their stability and bioavailability. The incorporation of fluorine can influence the conformation and reactivity of biomolecules, making them more effective in therapeutic applications .

Case Study:
In a study by Procopiou et al., N-CBZ-3-fluoropyrrolidine was used to create novel peptide analogs that exhibited improved binding affinities for target receptors, showcasing the potential of fluorinated amino acids in drug design .

Structural Biology

NMR Spectroscopy:
The introduction of fluorine into pyrrolidine derivatives allows for enhanced NMR spectroscopy techniques, particularly 19F^{19}F NMR. This method provides unique insights into the dynamics and conformational states of proteins and peptides containing fluorinated residues. The distinct chemical shifts associated with fluorine can be exploited to monitor structural changes in biomolecules during interactions with ligands or under varying conditions .

Application Example:
Research has demonstrated that using this compound in peptide synthesis facilitates the study of proline's unique structural properties through 19F^{19}F NMR, allowing for detailed analysis of cis-trans isomerization kinetics in peptides .

Asymmetric Synthesis

Catalytic Reactions:
this compound serves as a chiral auxiliary in asymmetric synthesis. Its presence can enhance enantioselectivity in catalytic reactions, leading to the production of desired chiral compounds with high yields and purity. This application is particularly relevant in the synthesis of complex natural products and pharmaceuticals .

Research Findings:
Recent advancements have shown that incorporating this compound into reaction schemes significantly improves the efficiency of enantioselective cyclization processes, which are critical for synthesizing various biologically active compounds .

Fluorination Techniques

Selective Fluorination:
The compound is also key in developing selective fluorination methodologies. Its unique structure allows for more stable and efficient fluorination processes compared to traditional methods. This has implications for creating other fluorinated compounds that may exhibit desirable biological activities .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryEnhances stability and bioavailability of peptides , ,
Structural BiologyImproves insights via 19F^{19}F NMR spectroscopy ,
Asymmetric SynthesisActs as a chiral auxiliary for better enantioselectivity ,
Fluorination TechniquesEnables more stable selective fluorination methods ,

Mechanism of Action

The mechanism of action of N-CBZ-3(R)-FLUOROPYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule . This can lead to increased potency and efficacy in its biological applications.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3r)-3-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Benzyl (3r)-3-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Benzyl (3r)-3-iodopyrrolidine-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-CBZ-3(R)-FLUOROPYRROLIDINE is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow it to influence the compound’s reactivity, metabolic stability, and interaction with biological targets more effectively than other halogens .

Biological Activity

N-CBZ-3(R)-fluoropyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, data from case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a fluorine atom and a benzyloxycarbonyl (Cbz) protecting group. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity and selectivity towards these targets. This compound has been studied for its potential to inhibit specific enzymes and modulate receptor activity, making it a candidate for therapeutic applications.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes. The specifics of these interactions, including enzyme types and inhibition kinetics, are under investigation.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could have implications for neuropharmacological applications.
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of this compound, indicating potential effectiveness against specific bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits enzyme X
Receptor BindingModulates receptor Y
Antimicrobial ActivityEffective against bacteria Z

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Study 1 : A study investigated the enzyme inhibition profile of this compound against various hydrolases, demonstrating significant inhibitory action with IC50 values in the micromolar range.
  • Study 2 : A pharmacological assessment evaluated the compound's interaction with serotonin receptors, revealing moderate binding affinity which suggests potential use in treating mood disorders.
  • Study 3 : An antimicrobial evaluation showed that this compound exhibited bactericidal effects against Gram-positive bacteria, indicating its potential as an antibiotic agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound:

  • Synthesis Optimization : Novel synthetic routes have been developed to improve yield and purity, which are critical for biological testing.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the Cbz group or fluorine positioning affect biological activity.

Properties

IUPAC Name

benzyl (3R)-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQYMNWQXVFIBE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569926
Record name Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163457-21-4
Record name Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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